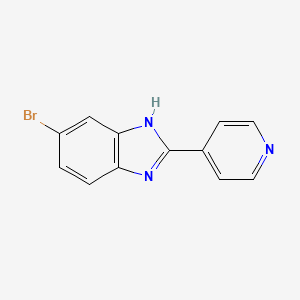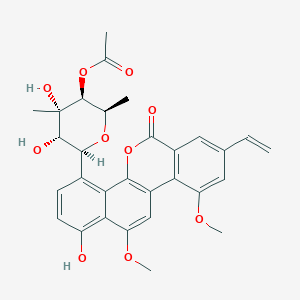
4'-acetylchrysomycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Acetylchrysomycin A is a glycoside compound with the chemical formula C30H30O10. It is a derivative of chrysomycin A, which is known for its potent antibiotic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-acetylchrysomycin A involves the acetylation of chrysomycin A. This process typically requires the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group at the 4’ position .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4’-Acetylchrysomycin A can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying glycoside reactions and mechanisms.
Biology: The compound has shown significant antibacterial activity, making it a candidate for developing new antibiotics.
Medicine: Its potential as an antitumor agent has been explored, with studies indicating its ability to inhibit the growth of certain cancer cells.
Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and chemical products
Mecanismo De Acción
The mechanism of action of 4’-acetylchrysomycin A involves its interaction with bacterial DNA. The compound intercalates into the DNA structure, disrupting the replication process and ultimately leading to cell death. This mechanism is similar to that of other glycoside antibiotics, which target the DNA of bacterial cells to exert their effects .
Comparación Con Compuestos Similares
Similar Compounds
Chrysomycin A: The parent compound of 4’-acetylchrysomycin A, known for its potent antibiotic properties.
4’-Acetylchrysomycin B: Another acetylated derivative of chrysomycin A with similar properties but different biological activities.
Uniqueness
4’-Acetylchrysomycin A is unique due to its specific acetylation at the 4’ position, which alters its biological activity and reduces its cytotoxicity compared to chrysomycin A. This modification enhances its potential as a therapeutic agent by improving its safety profile while maintaining its antibacterial efficacy .
Propiedades
Fórmula molecular |
C30H30O10 |
|---|---|
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5S,6S)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-4,5-dihydroxy-2,4-dimethyloxan-3-yl] acetate |
InChI |
InChI=1S/C30H30O10/c1-7-15-10-18-22(20(11-15)36-5)17-12-21(37-6)24-19(32)9-8-16(23(24)25(17)40-29(18)34)26-27(33)30(4,35)28(13(2)38-26)39-14(3)31/h7-13,26-28,32-33,35H,1H2,2-6H3/t13-,26+,27+,28+,30+/m1/s1 |
Clave InChI |
LTQMETLCTOYANG-RJGDZKQVSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)OC(=O)C |
SMILES canónico |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


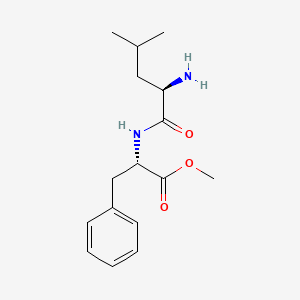

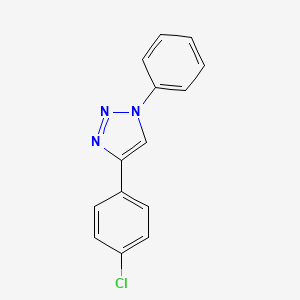

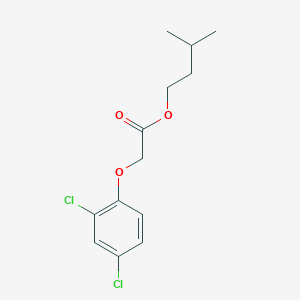
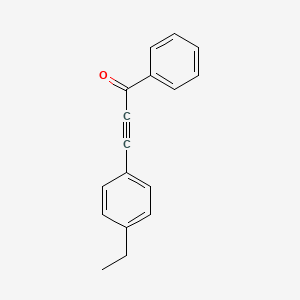
![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14114600.png)
![Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4beta-propyl-2alpha-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-alpha-D-galacto-octopyranoside](/img/structure/B14114611.png)

![8-(2-Furylmethyl)-1,7-dimethyl-3-(naphthylmethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/structure/B14114623.png)
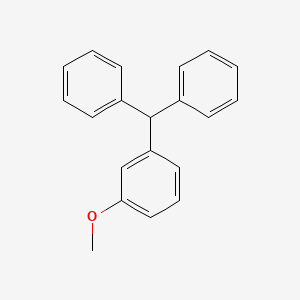
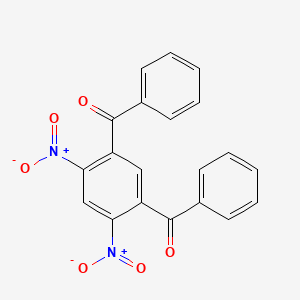
![6-Hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14114650.png)
